[5-(Trifluoromethyl)-2-furyl]methanol
Overview
Description
[5-(Trifluoromethyl)-2-furyl]methanol is an organic compound with the molecular formula C6H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanol group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The presence of the -cf3 group has been associated with enhanced drug potency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(Trifluoromethyl)-2-furyl]methanol. For instance, the compound should be stored at a temperature of 2-8°C . Its flammability indicates that it should be kept away from heat sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-2-furyl]methanol typically involves the reaction of 5-(trifluoromethyl)-2-furaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to [5-(Trifluoromethyl)-2-furyl]methane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: [5-(Trifluoromethyl)-2-furyl]carboxylic acid
Reduction: [5-(Trifluoromethyl)-2-furyl]methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[5-(Trifluoromethyl)-2-furyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
- [5-(Trifluoromethyl)-2-furyl]carboxylic acid
- [5-(Trifluoromethyl)-2-furyl]methane
- [5-(Trifluoromethyl)-2-furyl]amine
Comparison: Compared to its analogs, [5-(Trifluoromethyl)-2-furyl]methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
[5-(trifluoromethyl)furan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISZOOJCHSJDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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